molecular formula C21H30N4O3S B11523490 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide

Cat. No.: B11523490
M. Wt: 418.6 g/mol
InChI Key: FATIFDFNPJKUBQ-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide typically involves the reaction of 4-methylpyrimidine-2-amine with 4-aminobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with decanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with specific properties, such as antimicrobial coatings.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and cell division, making the compound a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Sulfamerazine: Another sulfonamide with antibacterial properties.

    Sulfaguanidine: Used to treat intestinal infections.

    N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide: A structurally similar compound with potential biological activities.

Uniqueness

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}decanamide is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other sulfonamides. Its long alkyl chain (decanamide) may also contribute to its unique properties, such as increased lipophilicity and membrane permeability, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C21H30N4O3S

Molecular Weight

418.6 g/mol

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]decanamide

InChI

InChI=1S/C21H30N4O3S/c1-3-4-5-6-7-8-9-10-20(26)24-18-11-13-19(14-12-18)29(27,28)25-21-22-16-15-17(2)23-21/h11-16H,3-10H2,1-2H3,(H,24,26)(H,22,23,25)

InChI Key

FATIFDFNPJKUBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=N2)C

Origin of Product

United States

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